2-Hydroxydesmethylimipramine Glucuronide

Beschreibung

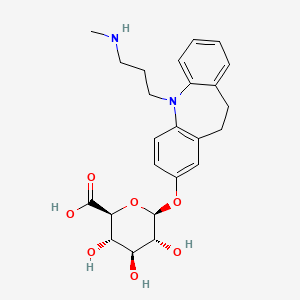

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHAOJJEVSPMBA-QMDPOKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948425 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25521-31-7 | |

| Record name | 2-Hydroxydesipramine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy desipramine glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Pharmacological Interrogation of 2-Hydroxydesmethylimipramine Glucuronide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Metabolite Question in Tricyclic Antidepressant Action

The biotransformation of tricyclic antidepressants (TCAs) is a critical determinant of their therapeutic window and side-effect profile. While parent compounds and their primary active metabolites, such as desipramine and its hydroxylated form, have been extensively studied, the pharmacological significance of subsequent conjugation products remains largely unexplored. This guide focuses on a key, yet under-characterized, Phase II metabolite: 2-hydroxydesmethylimipramine glucuronide. It serves as a comprehensive framework for researchers aiming to elucidate the potential pharmacological activity and clinical relevance of this compound. We will delve into the established metabolic context, outline the critical unanswered questions, and provide detailed, field-proven methodologies for its systematic investigation.

Part 1: The Metabolic Cascade of Desmethylimipramine (DMI)

Desmethylimipramine (desipramine), itself an active metabolite of imipramine, undergoes extensive hepatic metabolism. The primary pathways involve Phase I oxidation followed by Phase II conjugation.[1][2]

-

Phase I Metabolism (Hydroxylation): The cytochrome P450 enzyme system, predominantly CYP2D6, is responsible for the hydroxylation of DMI to form 2-hydroxydesmethylimipramine (2-OH-DMI).[2] This metabolite is not merely an intermediate for elimination; it is pharmacologically active and contributes to the overall therapeutic and toxic effects of DMI treatment.[3][4] Studies have shown that 2-OH-DMI can be present in plasma at concentrations comparable to, or even exceeding, those of the parent drug.[5]

-

Phase II Metabolism (Glucuronidation): The hydroxylated metabolite, 2-OH-DMI, possesses a reactive hydroxyl group that serves as a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to the metabolite, forming this compound. This process significantly increases the water solubility of the compound, facilitating its renal and biliary excretion.[1][6] While multiple UGT isoforms exist, UGT1A4 and UGT2B10 have been identified as key enzymes in the glucuronidation of TCAs.[6][7][8] The formation of glucuronide metabolites is a major route of elimination for imipramine and its derivatives, accounting for 40-60% of metabolites found in urine.[2]

The following diagram illustrates this established metabolic pathway.

Tier 1: In Vitro Receptor and Transporter Binding Assays

The initial step is to determine if the glucuronide metabolite retains affinity for the primary targets of its parent compounds. This is most efficiently achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from tissues or cell lines expressing the target of interest (e.g., rat brain cortex for NET, HEK293 cells transfected with human SERT).

-

Assay Buffer: Utilize a buffer appropriate for the target receptor/transporter (e.g., Tris-HCl with appropriate salts).

-

Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT), and increasing concentrations of the unlabeled competitor (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known inhibitor).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination and Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site binding model using non-linear regression to determine the inhibition constant (Ki).

Comparative Binding Profile:

The following table should be generated, comparing the binding affinities (Ki values) of the glucuronide to its precursors.

| Compound | NET Ki (nM) | SERT Ki (nM) | M1 Muscarinic Ki (nM) | H1 Histamine Ki (nM) | Alpha-1 Adrenergic Ki (nM) |

| Desmethylimipramine (DMI) | Expected High Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity | Moderate Affinity |

| 2-OH-Desmethylimipramine | Expected High Affinity | Moderate Affinity | Lower Affinity | Lower Affinity | Lower Affinity |

| 2-OH-DMI Glucuronide | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |

Tier 2: In Vitro Functional Assays

If significant binding affinity is observed, the next logical step is to assess the functional consequence of this binding. For transporters like NET and SERT, this involves measuring the inhibition of neurotransmitter reuptake.

Experimental Protocol: Neurotransmitter Reuptake Inhibition Assay

-

Cell Culture: Use cell lines stably expressing the human norepinephrine or serotonin transporter (e.g., HEK293-hNET, HEK293-hSERT).

-

Pre-incubation: Plate the cells in a 96-well format. Pre-incubate the cells with increasing concentrations of this compound or control compounds (e.g., DMI) in a suitable buffer.

-

Initiation of Uptake: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine or [³H]-Serotonin) to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of the test compound. Determine the IC50 value (the concentration that inhibits 50% of the specific uptake) by non-linear regression.

Tier 3: Assessment of Blood-Brain Barrier (BBB) Permeability

The potential for central pharmacological effects is contingent upon the ability of the metabolite to cross the BBB. Given its high polarity, passive diffusion is expected to be low. [9]Therefore, investigations should focus on the potential for active transport.

Experimental Protocol: In Vitro BBB Model (e.g., hCMEC/D3 cell line)

-

Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer with robust tight junctions is formed.

-

Transport Assay:

-

Add this compound to the apical (blood-side) chamber.

-

At various time points, collect samples from the basolateral (brain-side) chamber.

-

Measure the concentration of the metabolite in the basolateral samples using LC-MS/MS.

-

-

Calculate Permeability: Determine the apparent permeability coefficient (Papp), a measure of the rate of transport across the endothelial monolayer.

-

Inhibitor Studies: To probe for the involvement of specific transporters (e.g., P-glycoprotein efflux transporters), repeat the transport assay in the presence of known inhibitors (e.g., verapamil for P-gp). [10]A significant increase in brain-side accumulation in the presence of an inhibitor would suggest the metabolite is a substrate for that efflux transporter.

Part 4: Synthesis and Future Directions

The pharmacological characterization of this compound represents a significant gap in our understanding of TCA pharmacology. The assumption of its inertness is, at present, unsubstantiated by direct experimental evidence. The methodologies outlined in this guide provide a clear and robust pathway for researchers to definitively establish the binding, functional, and pharmacokinetic profile of this major metabolite.

Should these investigations reveal significant pharmacological activity and CNS penetration, the implications for drug development and clinical practice would be profound. It could necessitate a re-evaluation of therapeutic drug monitoring paradigms, provide new insights into inter-individual variability in treatment response and side effects, and inform the design of future antidepressant medications with more predictable metabolic profiles.

References

-

Caccia, S. (2008). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(3), 223–232. Available at: [Link]

-

PharmGKB. Imipramine/Desipramine Pathway, Pharmacokinetics. Available at: [Link]

-

Zhou, D., et al. (2010). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. Available at: [Link]

-

Mann, J. J. (1963). The Desmethyl Metabolite of Imipramine (G-35020) in the Treatment of Depression: Further Clinical Experience. Canadian Medical Association Journal, 88(21), 1102–1107. Available at: [Link]

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. Available at: [Link]

-

St-Jean, E., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(6), 324–331. Available at: [Link]

-

De Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(1), 57-72. Available at: [Link]

-

De Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(1), 57-72. Available at: [Link]

-

Semantic Scholar. Active metabolites of imipramine and desipramine in man. Available at: [Link]

-

ResearchGate. Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. Available at: [Link]

-

Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 427(2), 287-294. Available at: [Link]

-

Breyer-Pfaff, U., et al. (1985). Active metabolites of imipramine and desipramine in man. Psychopharmacology, 87(3), 304-309. Available at: [Link]

-

Watt, D. C., et al. (1972). Metabolism, anticholinergic effects, and therapeutic outcome of desmethylimipramine in depressive illness. Psychological Medicine, 2(4), 361-367. Available at: [Link]

-

Amsterdam, J. D., et al. (1990). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 18(5), 346-364. Available at: [Link]

-

Zhang, H., et al. (2006). Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4. Acta Pharmacologica Sinica, 27(5), 623-628. Available at: [Link]

-

Hypha Discovery. Glucuronide synthesis. Available at: [Link]

-

Perry, P. J., et al. (1991). Antidepressant activity of 2-hydroxydesipramine. Journal of Clinical Psychopharmacology, 11(1), 28-34. Available at: [Link]

-

Zhang, Y., et al. (2022). The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood–Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms. Journal of Medicinal Chemistry, 65(5), 4125-4137. Available at: [Link]

-

Beckett, A. H., et al. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Nelson, J. C., et al. (1983). Clinical implications of 2-hydroxydesipramine plasma concentrations. Clinical Pharmacology & Therapeutics, 33(2), 183-189. Available at: [Link]

-

Rowland, A., et al. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(8), 1039-1065. Available at: [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Available at: [Link]

-

Raffa, R. B. (2009). Morphine metabolism, transport and brain disposition. European Journal of Pharmacology, 602(2-3), 161-166. Available at: [Link]

-

Xie, R., et al. (1999). Evidence for P-glycoprotein-modulated penetration of morphine-6-glucuronide into brain capillary endothelium. British Journal of Pharmacology, 128(7), 1461–1466. Available at: [Link]

-

Wu, D., et al. (1997). Blood-brain barrier permeability to morphine-6-glucuronide is markedly reduced compared with morphine. Drug Metabolism and Disposition, 25(6), 768-771. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 2-Hydroxy-desipramine glucuronide (HMDB0060716). Available at: [Link]

-

Thangavel, S., et al. (2024). Mu Receptors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

-

Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-2171. Available at: [Link]

-

Potter, L. T., et al. (1987). Two affinity states of M1 muscarine receptors. Biochemical and Biophysical Research Communications, 148(2), 796-801. Available at: [Link]

-

Hyland, R., et al. (2009). In vitro and in vivo glucuronidation of midazolam in humans. British Journal of Clinical Pharmacology, 67(4), 445–454. Available at: [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). The role of mu opioid receptors in psychomotor stimulation and conditioned place preference induced by morphine-6-glucuronide. Neuropsychopharmacology, 36(11), 2255–2265. Available at: [Link]

-

Hyland, R., et al. (2009). In vitro and in vivo glucuronidation of midazolam in humans. British Journal of Clinical Pharmacology, 67(4), 445-454. Available at: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active metabolites of imipramine and desipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for P-glycoprotein-modulated penetration of morphine-6-glucuronide into brain capillary endothelium - PMC [pmc.ncbi.nlm.nih.gov]

In vivo formation of 2-Hydroxydesmethylimipramine Glucuronide

An In-Depth Technical Guide to the In Vivo Formation of 2-Hydroxydesmethylimipramine Glucuronide

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathway leading to the formation of this compound, a significant metabolite of the tricyclic antidepressant desipramine. The guide delves into the sequential enzymatic reactions, starting with the Phase I hydroxylation of desipramine by cytochrome P450 2D6 (CYP2D6), and proceeds to the critical Phase II conjugation of the resulting 2-hydroxydesmethylimipramine with glucuronic acid. While the definitive identification of the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this O-glucuronidation is an area of ongoing investigation, this document synthesizes the current knowledge and provides detailed, field-proven experimental protocols for researchers to elucidate these enzymatic pathways. Methodologies for in vivo pharmacokinetic studies in animal models, in vitro assays using human liver microsomes and recombinant UGT enzymes, and advanced analytical techniques for metabolite quantification are presented. This guide is intended to serve as a valuable resource for scientists in drug metabolism and pharmacokinetics, offering both foundational knowledge and practical guidance for advancing our understanding of desipramine's metabolic fate.

Introduction: The Metabolic Journey of Desipramine

Desipramine is a well-established tricyclic antidepressant (TCA) that primarily functions as a norepinephrine reuptake inhibitor[1]. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive hepatic metabolism[2][3]. The biotransformation of desipramine is a multi-step process involving both Phase I and Phase II enzymatic reactions, leading to the formation of various metabolites, some of which may possess pharmacological activity or contribute to the drug's side-effect profile[4][5]. A critical metabolic pathway involves the hydroxylation of desipramine to 2-hydroxydesmethylimipramine, which is subsequently conjugated with glucuronic acid to form this compound[6][7]. This final glucuronidation step significantly increases the water solubility of the metabolite, facilitating its renal excretion[2]. Understanding the complete metabolic cascade, including the specific enzymes involved and the kinetics of each reaction, is paramount for predicting drug-drug interactions, explaining inter-individual variability in patient response, and ensuring therapeutic optimization.

The Metabolic Pathway: From Desipramine to its Glucuronide Conjugate

The in vivo formation of this compound is a two-step process, as illustrated in the metabolic pathway diagram below.

Caption: Metabolic pathway of desipramine to this compound.

Phase I: CYP2D6-Mediated 2-Hydroxylation

The initial and rate-limiting step in this pathway is the aromatic hydroxylation of desipramine at the 2-position of the dibenzazepine ring, yielding 2-hydroxydesmethylimipramine. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6[2][3].

The activity of CYP2D6 exhibits significant inter-individual and inter-ethnic variability due to genetic polymorphisms. Individuals can be classified into different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. This genetic variation directly impacts the plasma concentrations of both desipramine and its hydroxylated metabolite, influencing therapeutic outcomes and the risk of adverse effects[3].

Phase II: Glucuronidation of 2-Hydroxydesmethylimipramine

Following its formation, 2-hydroxydesmethylimipramine undergoes Phase II conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs)[2][6]. This reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of 2-hydroxydesmethylimipramine, forming an O-glucuronide conjugate[7]. This glucuronidation step renders the metabolite more polar and readily excretable in the urine[2].

While the in vivo formation of this compound is well-documented, with substantial concentrations found in the serum and urine of patients treated with desipramine or its precursor, imipramine, the specific UGT isoforms responsible for this O-glucuronidation have not been definitively identified in the literature[6][7]. Based on the known substrate specificities of human UGTs for phenolic and alcoholic hydroxyl groups, the likely candidates include members of the UGT1A and UGT2B subfamilies, such as UGT1A1, UGT1A3, UGT1A4, and UGT2B7[8][9]. Further research utilizing recombinant human UGT enzymes is necessary to pinpoint the specific isoform(s) involved and to characterize their kinetic properties.

In Vivo Pharmacokinetics

The disposition of desipramine and its metabolites has been studied in various populations. After oral administration, desipramine is rapidly absorbed, with peak plasma concentrations occurring within 2 to 6 hours[3]. It exhibits a large volume of distribution and is extensively bound to plasma proteins[3]. The formation of 2-hydroxydesmethylimipramine is a major clearance pathway, and this metabolite can accumulate upon multiple dosing[10].

Studies in depressed patients have demonstrated that the glucuronide conjugate of 2-hydroxydesmethylimipramine accumulates to substantial concentrations in the serum, with average serum concentration ratios of this compound to its unconjugated form being approximately 6.22[6]. This indicates that glucuronidation is a significant route of elimination for the hydroxylated metabolite.

| Compound | Pharmacokinetic Parameter | Value | Reference |

| Desipramine | Apparent Volume of Distribution (Vd) | 10 - 50 L/kg | [3] |

| Protein Binding | 73% - 92% | [3] | |

| Bioavailability | ~40% | [3] | |

| Peak Plasma Concentration (Tmax) | 2 - 6 hours | [3] | |

| 2-Hydroxydesmethylimipramine | Area Under the Curve (AUC) | 51% - 94% of Desipramine AUC | [10] |

| This compound | Serum Conc. Ratio (Glucuronide/Unconjugated) | ~6.22 | [6] |

| Renal Clearance | 10 - 110 mL/min | [6] |

Experimental Protocols for Elucidating the Glucuronidation Pathway

To address the existing knowledge gap regarding the specific UGT isoforms involved in 2-hydroxydesmethylimipramine glucuronidation, a systematic experimental approach is required. The following protocols provide a framework for conducting in vivo and in vitro studies to identify the responsible enzymes and characterize their activity.

Caption: Experimental workflow for investigating 2-hydroxydesmethylimipramine glucuronidation.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To characterize the in vivo formation and elimination of this compound following the administration of desipramine in a rat model.

Materials:

-

Male Wistar rats (250-300 g)

-

Desipramine hydrochloride

-

Vehicle for dosing (e.g., 0.9% saline)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

LC-MS/MS system

Protocol:

-

Acclimatize rats to metabolic cages for 48 hours prior to dosing.

-

Administer a single oral or intraperitoneal dose of desipramine (e.g., 10 mg/kg) to the rats[11].

-

Collect blood samples via tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h).

-

Process urine samples and store at -80°C until analysis.

-

Quantify the concentrations of desipramine, 2-hydroxydesmethylimipramine, and this compound in plasma and urine samples using a validated LC-MS/MS method (see Section 5).

-

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life for each analyte.

In Vitro Glucuronidation Assay using Human Liver Microsomes

Objective: To determine the enzyme kinetics of 2-hydroxydesmethylimipramine glucuronidation in a human-relevant in vitro system.

Materials:

-

Pooled human liver microsomes (HLM)

-

2-Hydroxydesmethylimipramine

-

UDPGA (cofactor)

-

Alamethicin (pore-forming agent to activate UGTs)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Incubator/water bath (37°C)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of 2-hydroxydesmethylimipramine in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (e.g., 0.5 mg/mL) with alamethicin (e.g., 50 µg/mg protein) in Tris-HCl buffer containing MgCl₂ (e.g., 10 mM) for 15 minutes on ice.

-

Add varying concentrations of 2-hydroxydesmethylimipramine to the pre-incubated microsome mixture and pre-warm at 37°C for 3 minutes.

-

Initiate the reaction by adding UDPGA (e.g., 5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring linear reaction velocity.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis of this compound formation.

-

Perform kinetic analysis by plotting reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation to determine Vmax and Km.

UGT Isoform Screening with Recombinant Enzymes

Objective: To identify the specific human UGT isoform(s) responsible for the glucuronidation of 2-hydroxydesmethylimipramine.

Materials:

-

A panel of recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, UGT2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells)[6][12].

-

2-Hydroxydesmethylimipramine

-

All other reagents as listed in Protocol 4.2.

Protocol:

-

Follow the general procedure outlined in Protocol 4.2, but replace the human liver microsomes with individual recombinant UGT isoforms (e.g., at a protein concentration of 0.1-0.5 mg/mL).

-

Incubate a fixed concentration of 2-hydroxydesmethylimipramine with each UGT isoform.

-

Quantify the formation of this compound for each reaction.

-

Identify the UGT isoform(s) that exhibit significant catalytic activity towards the substrate.

-

For the active isoform(s), perform a full kinetic analysis as described in Protocol 4.2 to determine their respective Km and Vmax values.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of desipramine and its metabolites in biological matrices.

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile is a common and effective method. An internal standard (e.g., a deuterated analog of desipramine or a structurally similar compound) should be added prior to precipitation.

-

Urine: For the analysis of the glucuronide, a direct "dilute-and-shoot" approach may be feasible. Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration. To measure the unconjugated 2-hydroxydesmethylimipramine that was originally present as the glucuronide, enzymatic hydrolysis with β-glucuronidase is required prior to extraction[6][7].

Chromatographic Conditions:

-

A C18 reversed-phase column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium formate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

Mass Spectrometry Conditions:

-

Electrospray ionization (ESI) in positive ion mode is generally used.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity and sensitivity.

Conclusion and Future Directions

The in vivo formation of this compound represents a key step in the metabolic clearance of desipramine. While the preceding Phase I hydroxylation by CYP2D6 is well-characterized, the specific UGT enzymes responsible for the subsequent O-glucuronidation remain to be definitively identified. This technical guide has provided a comprehensive overview of the current state of knowledge and has outlined a robust experimental strategy to elucidate this missing information. By employing the described in vivo and in vitro methodologies, researchers can identify the key UGT isoforms, characterize their kinetic parameters, and ultimately contribute to a more complete understanding of desipramine's metabolism. This knowledge will be invaluable for refining pharmacokinetic models, predicting drug-drug interactions, and advancing the principles of personalized medicine in the treatment of depression.

References

-

Sutfin, T. A., et al. (1986). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Clinical Pharmacology & Therapeutics, 39(5), 469-478. [Link]

-

Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 427(2), 287-294. [Link]

-

PharmGKB. Imipramine/Desipramine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). [Link]

-

Preskorn, S. H., & Irwin, H. A. (1990). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 18(5), 382-396. [Link]

-

DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61-64. [Link]

-

Suckow, R. F., & Cooper, T. B. (1984). Determination of 2-hydroxydesipramine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(11), 1657-1659. [Link]

-

Reese, M. J., et al. (2008). An in vitro mechanistic study to elucidate the desipramine/bupropion clinical drug-drug interaction. Drug Metabolism and Disposition, 36(7), 1246-1250. [Link]

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Tandem Mass Spectrometry - Applications and Principles. [Link]

-

Potter, W. Z., et al. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity. Psychopharmacology, 63(2), 187-192. [Link]

-

Kutcher, S. P., & Robbins, D. R. (1985). The nonlinear kinetics of desipramine and 2-hydroxydesipramine in plasma. Psychopharmacology, 85(2), 239-242. [Link]

-

Al-Ghamdi, S. A., & Al-Said, M. S. (2020). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Journal of Personalized Medicine, 10(4), 183. [Link]

-

Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 863-870. [Link]

-

Nakajima, M., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642. [Link]

-

Wikipedia. (n.d.). Desipramine. [Link]

-

Coughtrie, M. W., & Sharp, S. (1991). Glucuronidation of imipramine in rabbit and human liver microsomes: assay conditions and interaction with other tertiary amine drugs. Biochemical Pharmacology, 42(7), 1497-1501. [Link]

-

BioIVT. (n.d.). Human UDP-glucuronosyltransferase Enzymes. [Link]

-

Fujiwara, R., et al. (2013). Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice. Drug Metabolism and Disposition, 41(9), 1595-1602. [Link]

-

Human Metabolome Database. (2021). 2-Hydroxy-desipramine glucuronide (HMDB0060716). [Link]

-

Zhang, H., et al. (2006). Biosynthesis of Imipramine Glucuronide and Characterization of Imipramine Glucuronidation Catalyzed by Recombinant UGT1A4. Acta Pharmacologica Sinica, 27(5), 627-632. [Link]

-

XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions [Video]. YouTube. [Link]

-

Kato, Y., et al. (2013). Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4. Drug Metabolism and Disposition, 41(7), 1389-1397. [Link]

-

Daniel, W., & Melzacka, M. (1992). A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine. Journal of Pharmacy and Pharmacology, 44(5), 429-432. [Link]

-

Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581-616. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxylated metabolites of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xenotech.com [xenotech.com]

- 10. Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

2-Hydroxydesmethylimipramine Glucuronide as a major metabolite of desipramine

An In-Depth Technical Guide to 2-Hydroxydesmethylimipramine Glucuronide: The Major Elimination Metabolite of Desipramine

Abstract

Desipramine, a tricyclic antidepressant, is a potent norepinephrine reuptake inhibitor used in the management of major depressive disorder and other conditions.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. This guide provides a comprehensive technical overview of the metabolic fate of desipramine, with a specific focus on the formation, characterization, and analytical quantification of its major terminal metabolite, this compound. We will delve into the enzymatic pathways, from Phase I oxidation by cytochrome P450 2D6 (CYP2D6) to the pivotal Phase II conjugation reaction forming the glucuronide. This document synthesizes field-proven insights into the pharmacogenetic variability, pharmacokinetic implications, and the detailed analytical methodologies essential for researchers, clinicians, and drug development professionals.

Introduction to Desipramine: Pharmacology and Metabolism

Desipramine is the principal active metabolite of imipramine and is also prescribed as a drug in its own right.[1] Its primary mechanism of action involves the potent inhibition of the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2][3]

Like most tricyclic antidepressants, desipramine is lipophilic and undergoes extensive first-pass metabolism in the liver.[4][5] Less than 5% of a dose is eliminated unchanged.[4] The metabolic process is a classic two-phase system:

-

Phase I Metabolism: Functionalization reactions, primarily oxidation, introduce or expose a functional group on the parent molecule.

-

Phase II Metabolism: Conjugation reactions, where an endogenous substrate is attached to the functionalized group, rendering the metabolite more water-soluble for efficient excretion.[6]

For desipramine, the journey from a therapeutically active compound to an excretable metabolite is a critical determinant of its clinical profile.

The Metabolic Pathway: From Desipramine to its Glucuronide Conjugate

The biotransformation of desipramine is a sequential process dominated by two key enzymatic steps. Understanding this pathway is fundamental to appreciating the sources of interindividual variability in drug response and toxicity.

Phase I: CYP2D6-Mediated Hydroxylation

The rate-limiting step in the clearance of desipramine is its hydroxylation to form 2-hydroxydesmethylimipramine (2-OH-DMI). This reaction is almost exclusively catalyzed by the cytochrome P450 isoform CYP2D6.[7][8]

-

Causality of CYP2D6 Dominance: Desipramine's structure makes it a high-affinity substrate for the active site of CYP2D6. This enzyme's primary role in its metabolism makes desipramine a widely used probe drug for assessing in vivo CYP2D6 activity.[7]

-

Pharmacogenetic Implications: The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual and interethnic differences in enzyme activity.[7][9] This genetic variability is the primary reason for the 10- to 30-fold variation observed in desipramine metabolism and plasma concentrations for a given dose.[9] Individuals can be classified into distinct phenotypes:

-

Poor Metabolizers (PMs): Carry two non-functional alleles. They clear desipramine very slowly, leading to elevated plasma concentrations and a high risk of toxicity, including cardiotoxicity and severe anticholinergic effects.[2][7][10]

-

Intermediate Metabolizers (IMs): Have reduced enzyme activity, increasing the risk of side effects at standard doses.[2]

-

Normal (Extensive) Metabolizers (NMs): Possess normal enzyme function and generally experience the expected drug exposure.[2]

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene. They clear the drug so rapidly that standard doses may result in subtherapeutic plasma levels and treatment failure.[2][11]

-

The active metabolite, 2-OH-DMI, may possess both antidepressant and cardiotoxic activity, and its concentration in plasma is often about 50% that of the parent drug, desipramine, at steady-state.[12][13]

Phase II: Glucuronidation of 2-OH-DMI

Following hydroxylation, 2-OH-DMI undergoes a conjugation reaction with glucuronic acid to form this compound. This is the terminal and most significant step for detoxification and elimination.

-

Mechanism and Rationale: The enzyme family responsible, UDP-glucuronosyltransferases (UGTs), transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of 2-OH-DMI.[6][14] This conjugation dramatically increases the molecule's water solubility and molecular weight, facilitating its efficient renal excretion and preventing reabsorption.[4] While specific UGT isoforms for 2-OH-DMI are not definitively established, UGT1A4 is known to metabolize tricyclic antidepressants and some antipsychotics.[6] Glucuronide metabolites constitute 40-60% of the total imipramine (a precursor to desipramine) metabolites found in urine.[8]

Pharmacokinetic Profile and Data

The conversion of desipramine to its glucuronide metabolite significantly alters its pharmacokinetic properties. While detailed pharmacokinetic data for the glucuronide itself is scarce, the properties of the parent drug and its primary active metabolite are well-documented.

| Compound | Peak Plasma Time (Tmax) | Half-Life (t½) | Key Metabolic Enzyme(s) | Primary Role |

| Desipramine | 2-6 hours[4][5] | 12-24 hours[3] | CYP2D6[7][8] | Therapeutic (Active) |

| 2-Hydroxydesmethylimipramine | Appears early post-dose[15] | Similar to or shorter than desipramine[4] | UGTs (e.g., UGT1A4)[6] | Active Metabolite |

| 2-OH-DMI Glucuronide | N/A | Assumed to be short due to rapid renal clearance | N/A | Inactive/Excretory |

Data synthesized from multiple sources.[3][4][5][6][8][15]

The area under the concentration-time curve (AUC) for 2-OH-DMI has been shown to be 51% to 94% of that for desipramine, indicating substantial production and accumulation of this active metabolite with multiple dosing.[15] The subsequent glucuronidation is the critical step that ensures this active metabolite does not accumulate indefinitely.

Analytical Methodologies

Accurate quantification of desipramine and its metabolites in biological matrices like plasma and urine is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A variety of analytical techniques have been developed for this purpose.[5][16]

Sample Preparation

The choice of sample preparation is critical for removing interfering substances from the biological matrix.

-

Protein Precipitation (PPT): A rapid method where a solvent like acetonitrile is used to crash out proteins. It is simple but may be less clean than other methods.[17]

-

Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous sample into an immiscible organic solvent under basic pH conditions.[18]

-

Solid-Phase Extraction (SPE): A highly effective and clean method where analytes are retained on a solid sorbent, interfering compounds are washed away, and the analytes are then eluted with a small volume of solvent.[5]

Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC): The cornerstone of analysis, HPLC separates desipramine and its metabolites based on their physicochemical properties, typically using a reversed-phase C18 column.[16][19][20]

-

Detection Methods:

-

UV Detection: A robust and widely available method, typically monitoring at 214 nm. It offers good precision but may lack the sensitivity and specificity of mass spectrometry.[19]

-

Mass Spectrometry (MS and MS/MS): When coupled with HPLC (LC-MS/MS), this is the gold standard, offering unparalleled sensitivity and specificity. It allows for the confident identification and quantification of analytes at very low concentrations (ng/mL).[16][17]

-

Experimental Protocols

The following protocols are provided as illustrative examples based on established methodologies.

Protocol 1: Isolation of this compound from Human Urine

(Based on the methodology described by Luo et al.[21])

Rationale: This protocol is designed to isolate milligram quantities of the glucuronide metabolite for use as an authentic analytical standard. The use of adsorbent and chromatographic resins allows for the separation of the polar glucuronide from other urinary components and less polar metabolites.

Methodology:

-

Sample Collection: Pool urine from patients receiving desipramine therapy.

-

Initial Adsorption: Pass the collected urine through a column packed with XAD-2 resin.

-

Causality: XAD-2 is a nonionic, hydrophobic resin that adsorbs organic molecules like drug metabolites from the aqueous urine matrix.

-

-

Elution: After washing the column with water to remove salts and polar endogenous compounds, elute the retained metabolites with methanol.

-

Concentration: Evaporate the methanolic eluate to dryness under reduced pressure.

-

Reversed-Phase Chromatography: Reconstitute the residue in a suitable solvent and inject it onto a semi-preparative reversed-phase octadecyl (C18) column.

-

Causality: This step separates compounds based on hydrophobicity. The glucuronide metabolite, being more polar than desipramine or 2-OH-DMI, will elute earlier.

-

-

Fraction Collection: Collect fractions corresponding to the peak of interest, guided by UV detection.

-

Silica Gel Chromatography: Pool the relevant fractions and perform a final purification step on a silica gel column.

-

Causality: This normal-phase chromatography step further purifies the metabolite from any remaining co-eluting impurities.

-

-

Purity and Identity Confirmation: Confirm the identity and purity of the final product using techniques such as mass spectrometry (Fast Atom Bombardment or Thermospray), UV spectroscopy, and enzymatic hydrolysis with β-glucuronidase.[21]

Protocol 2: Quantification of Desipramine and 2-OH-DMI in Plasma by HPLC-UV

(Based on the methodology described by Ereshefsky et al.[19])

Rationale: This method provides a reliable and precise way to measure both the parent drug and its active metabolite for pharmacokinetic studies and TDM, using a common internal standard for accurate quantification.

Methodology:

-

Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of desipramine and 2-OH-DMI into blank human plasma.

-

Sample Preparation: a. To 1 mL of plasma sample, standard, or QC, add the internal standard (e.g., amitriptyline). b. Alkalinize the sample with a suitable base (e.g., NaOH). c. Perform a single-step solvent extraction by adding an organic solvent (e.g., a hexane/isoamyl alcohol mixture), vortexing, and centrifuging. d. Transfer the organic layer to a clean tube and evaporate to dryness. e. Reconstitute the residue in the mobile phase.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer), pH adjusted.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector set to 214 nm.

-

-

Quantification: a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration for the calibration standards. b. Determine the concentration of desipramine and 2-OH-DMI in the patient samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Directions

This compound is the definitive final product of desipramine metabolism, representing the crucial pathway for detoxification and elimination. The formation of this metabolite is entirely dependent on the initial, highly variable CYP2D6-mediated hydroxylation step, which remains the most significant factor in the clinical pharmacokinetics of desipramine. For drug development professionals, understanding this complete pathway is essential for predicting drug-drug interactions, interpreting TDM data, and designing safer therapeutic regimens.

Future research should focus on definitively identifying the specific UGT isoforms responsible for the glucuronidation of 2-OH-DMI and exploring potential pharmacogenetic variability within these UGT genes. Such knowledge would complete our understanding of the factors governing interindividual differences in desipramine disposition.

References

- Imipramine/Desipramine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.

-

Gex-Fabry, M., Balant-Gorgia, A. E., & Balant, L. P. (2009). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. British Journal of Clinical Pharmacology, 68(5), 733–744. [Link]

- What is the mechanism of Desipramine Hydrochloride?. (2024).

-

DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. [Link]

-

Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. (2017). NCBI. [Link]

-

St. Maurer, S., & Klick, S. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(5), 268–274. [Link]

- DESIPRAMINE Assay Details. (n.d.).

-

The formation of desipramine from imipramine in human hepatocytes. (n.d.). ResearchGate. [Link]

-

A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Preprints. [Link]

-

Sallee, F. R., & Pollock, B. G. (1990). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 18(5), 346–364. [Link]

-

Spina, E., Gitto, C., & Avenoso, A. (1997). Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study. European Journal of Clinical Pharmacology, 51(5), 395–398. [Link]

-

Ereshefsky, L., Tran-Johnson, T., & Davis, C. M. (1988). Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 34(4), 784–786. [Link]

-

Desipramine. (n.d.). In Wikipedia. Retrieved from [Link]

- A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry.

-

Thour, A., & Marwaha, R. (2023). Desipramine. In StatPearls. StatPearls Publishing. [Link]

- Desipramine Pharmacogenetics. (n.d.). Gene2Rx.

-

Eap, C. B., & Baumann, P. (1996). Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection. Journal of Chromatography B: Biomedical Applications, 686(1), 59–66. [Link]

-

Foglia, J. P., Sorisio, D., & Perel, J. M. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography, 572(1-2), 247–258. [Link]

-

Lee, H., & Kang, M. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 52(8), 856–862. [Link]

-

Foglia, J., Sorisio, D., & Perel, J. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography A. [Link]

-

Luo, H., Hawes, E. M., & Midha, K. K. (1992). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Pharmaceutical Sciences, 81(11), 1083–1085. [Link]

-

Showing metabocard for 2-Hydroxy-desipramine glucuronide (HMDB0060716). (2013). Human Metabolome Database. [Link]

-

Potter, W. Z., Calil, H. M., & Manian, A. A. (1979). Active Metabolites of Imipramine and Desipramine in Man. Clinical Pharmacology & Therapeutics, 26(3), 314–321. [Link]

-

Desipramine. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Zhou, D., & Chen, S. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition, 38(5), 804–810. [Link]

-

Román, M., & Calvo, R. (2023). Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine. Frontiers in Pharmacology, 14, 1114581. [Link]

-

Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. (2018). EBM Consult. [Link]

-

de Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Neuropsychopharmacology, 6(2), 167–182. [Link]

-

Glucuronide synthesis. (n.d.). Hypha Discovery. [Link]

-

Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391–405. [Link]

-

Sancéau, J. Y., Bélanger, P., & Maltais, R. (2016). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 13(5), 785–790. [Link]

-

Lu, H., & Li, C. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 45(11), 1162–1170. [Link]

-

Shanu-Wilson, J. (2022). N-glucuronidation: the human element. Hypha Discovery Blogs. [Link]

Sources

- 1. Desipramine - Wikipedia [en.wikipedia.org]

- 2. gene2rx.com [gene2rx.com]

- 3. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. medmedchem.com [medmedchem.com]

- 6. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 10. Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Active metabolites of imipramine and desipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review on Developed Analytical Methods for the Determination of Desipramine [medmedchem.com]

- 17. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of UGT enzymes in 2-Hydroxydesmethylimipramine Glucuronide formation

An In-depth Technical Guide to the Role of UGT Enzymes in 2-Hydroxydesmethylimipramine Glucuronide Formation

Authored by: A Senior Application Scientist

Abstract

The metabolic fate of tricyclic antidepressants, such as imipramine and its active metabolite desipramine, is a critical determinant of their therapeutic efficacy and safety profile. A key step in their elimination is the glucuronidation of hydroxylated metabolites. This technical guide provides an in-depth exploration of the role of UDP-Glucuronosyltransferase (UGT) enzymes in the formation of this compound. We will dissect the metabolic cascade, detail the established experimental methodologies for identifying the specific UGT isoforms involved—a process known as reaction phenotyping—and discuss the profound implications of these findings for drug development, clinical pharmacology, and personalized medicine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial Phase II metabolic pathway.

Introduction: The Metabolic Journey of Desipramine

Desipramine is a secondary amine tricyclic antidepressant and the principal active metabolite of imipramine. Its clearance from the body is predominantly mediated by extensive hepatic metabolism.[1] This process occurs in two distinct phases:

-

Phase I Metabolism: Primarily involves oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes. The major pathway is the hydroxylation of desipramine at the 2-position of the aromatic ring to form 2-hydroxydesmethylimipramine (2-OH-DMI), a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6.[2]

-

Phase II Metabolism: Involves the conjugation of the newly formed hydroxyl group on 2-OH-DMI with an endogenous molecule to increase its water solubility and facilitate its excretion.[1] This is where the UGT superfamily of enzymes plays a pivotal role, catalyzing the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the 2-OH-DMI substrate.[3][4]

Understanding which specific UGT enzymes are responsible for the glucuronidation of 2-OH-DMI is paramount. This knowledge allows for the prediction of potential drug-drug interactions (DDIs) and helps explain inter-individual variability in drug response, which can be influenced by genetic polymorphisms in UGT enzymes.[5][6][7]

Caption: Metabolic pathway from Imipramine to 2-OH-DMI Glucuronide.

UGT Reaction Phenotyping: Identifying the Key Enzymatic Players

"Reaction phenotyping" is the experimental process of identifying the specific enzymes responsible for a particular metabolic pathway.[8] For 2-OH-DMI glucuronidation, this involves determining which of the many UGT isoforms are the primary catalysts. The UGT1A and UGT2B families are the most relevant for drug metabolism.[4][7][9] Two complementary, well-established in vitro approaches are employed, often in parallel, to provide a robust and definitive identification.

Approach 1: Recombinant Human UGT Enzymes

This is the most direct method for identifying catalytically competent enzymes. The strategy involves incubating the substrate (2-OH-DMI) individually with a panel of commercially available, cDNA-expressed human UGT isoforms.[8][9] The formation of the 2-OH-DMI glucuronide is then quantified.

The causality behind this choice is simple: a significant rate of metabolite formation in the presence of a single recombinant enzyme provides direct evidence of its catalytic capability. This approach avoids the complexity of the native liver environment, where multiple enzymes could contribute.

Approach 2: Chemical Inhibition in Human Liver Microsomes (HLMs)

This approach uses pooled HLMs, which contain a full complement of native hepatic UGT enzymes. The experiment involves measuring the rate of 2-OH-DMI glucuronidation in the presence and absence of known, isoform-selective chemical inhibitors.[9][10] A significant reduction in metabolite formation in the presence of an inhibitor strongly implicates the corresponding UGT isoform in the reaction. This method provides contextually relevant data within a more physiological system (microsomes) than isolated recombinant enzymes.

Caption: Experimental workflow for UGT reaction phenotyping.

Detailed Experimental Protocols

The following protocols represent self-validating systems for determining UGT isoform involvement. Each includes necessary controls and utilizes state-of-the-art analytical techniques for unambiguous results.

Protocol 1: Recombinant UGT Isoform Screening

Objective: To measure the catalytic activity of individual UGT isoforms towards 2-OH-DMI.

Materials:

-

Recombinant human UGTs (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) expressed in a system like baculovirus-infected insect cells.[5][11]

-

Control microsomes (from cells not expressing UGTs).

-

2-Hydroxydesmethylimipramine (substrate).

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (cofactor).

-

Alamethicin: A pore-forming peptide used to disrupt microsomal membrane latency, ensuring cofactor access to the enzyme's active site.[3]

-

Reaction Buffer: 50 mM Potassium Phosphate, pH 7.4, with 10 mM MgCl₂.

-

Termination Solution: Acetonitrile with an internal standard (e.g., deuterated desipramine).[12][13]

Methodology:

-

Preparation: Prepare stock solutions of 2-OH-DMI, UDPGA, and alamethicin. The final substrate concentration should be tested at multiple points, typically around the known plasma concentration or a standard concentration like 50 µM.[14]

-

Pre-incubation: In a 96-well plate, combine reaction buffer, alamethicin (e.g., 50 µg/mg protein), and recombinant UGT protein (e.g., 0.5 mg/mL). Pre-incubate for 15 minutes on ice.

-

Reaction Initiation: Add 2-OH-DMI to the wells and pre-warm the plate at 37°C for 3-5 minutes.

-

Start Reaction: Initiate the reaction by adding a pre-warmed UDPGA solution (final concentration ~2 mM). Include negative controls without UDPGA to check for non-enzymatic degradation.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold termination solution.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of 2-OH-DMI and its Glucuronide

Objective: To accurately quantify the parent substrate and the formed glucuronide metabolite.

Instrumentation: A validated Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a Q-TOF or triple quadrupole instrument.[12][15]

Methodology:

-

Chromatography: Use a C18 reverse-phase column. Elute analytes using a gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode. Monitor specific, unique mass transitions (multiple reaction monitoring, MRM) for 2-OH-DMI, its glucuronide, and the internal standard.

-

Quantification: Generate a standard curve using an authentic standard of the 2-OH-DMI glucuronide, which can be isolated from patient urine or biosynthesized.[16] Calculate the rate of formation (e.g., pmol/min/mg protein) by comparing the analyte peak area to the standard curve.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Results from Recombinant UGT Isoform Screening

| UGT Isoform | Rate of 2-OH-DMI Glucuronide Formation (pmol/min/mg protein) |

| UGT1A1 | 15.2 |

| UGT1A3 | 8.9 |

| UGT1A4 | 250.1 |

| UGT1A6 | < 1.0 |

| UGT1A9 | 35.7 |

| UGT2B7 | 11.3 |

| UGT2B10 | 189.5 |

| UGT2B15 | < 1.0 |

| Control | < 1.0 |

Interpretation: The hypothetical data in Table 1 strongly suggest that UGT1A4 and UGT2B10 are the most catalytically active isoforms in forming 2-OH-DMI glucuronide. While direct glucuronidation of the parent compound imipramine has been attributed to UGT1A4 and UGT2B10[17][18], this experiment would confirm their roles in the metabolism of the hydroxylated metabolite.

Table 2: Hypothetical Results from Chemical Inhibition in HLMs

| Inhibitor | Target UGT | % Inhibition of 2-OH-DMI Glucuronidation |

| Hecogenin | UGT1A4 | 55% |

| Nicotine | UGT2B10 | 42% |

| Niflumic Acid | UGT1A9 | 8% |

| Fluconazole | UGT2B7 | 5% |

Interpretation: The data in Table 2 corroborate the findings from the recombinant screen. Significant inhibition by hecogenin and nicotine (a selective inhibitor of UGT2B10) confirms the involvement of UGT1A4 and UGT2B10 in a more complex, native system.[14][17] The minimal inhibition by probes for UGT1A9 and UGT2B7 suggests they play a minor role, if any.

Clinical Significance and Drug Development Implications

The identification of the specific UGTs responsible for 2-OH-DMI glucuronidation has far-reaching consequences:

-

Predicting Drug-Drug Interactions: If a patient is co-prescribed a drug known to inhibit UGT1A4 or UGT2B10, the clearance of desipramine could be significantly reduced. This would lead to an accumulation of 2-OH-DMI and its parent drug, desipramine, potentially increasing the risk of adverse effects.[6]

-

Understanding Pharmacogenetic Variability: The genes encoding UGT enzymes are known to be polymorphic.[7] A patient with a low-activity genetic variant of UGT1A4, for example, might be a "poor metabolizer" of desipramine, requiring dose adjustments to avoid toxicity.

-

Regulatory Compliance: Regulatory bodies often require reaction phenotyping studies for any metabolic pathway that accounts for more than 25% of a drug's total clearance.[5] Demonstrating a thorough understanding of these pathways is a critical component of a drug's safety assessment.

Conclusion

The formation of this compound is a critical detoxification step in the metabolism of desipramine, driven by the UGT family of enzymes. While direct literature specifically naming the UGT isoforms for this metabolite is not abundant, this guide has detailed the robust, industry-standard methodologies required for their definitive identification. Through a complementary approach using recombinant UGT enzymes and chemical inhibition in human liver microsomes, coupled with sensitive LC-MS/MS analysis, researchers can precisely pinpoint the key enzymatic contributors. This knowledge is not merely academic; it is fundamental to developing safer drugs, predicting adverse interactions, and moving towards a more personalized approach to pharmacotherapy.

References

-

BioIVT. UGT Reaction Phenotyping Studies. [Link]

-

Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]

-

National Institutes of Health (NIH). A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. [Link]

-

ResearchGate. Specific substrates, major substrates, and specific inhibitors for each UGT isoforms. [Link]

-

PubMed. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. [Link]

-

PubMed. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. [Link]

-

National Institutes of Health (NIH). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. [Link]

-

PubMed. The inhibition study of human UDP-glucuronosyltransferases with cytochrome P450 selective substrates and inhibitors. [Link]

-

PubMed Central (PMC). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. [Link]

-

ResearchGate. 1 Selective substrates of the major human hepatic UDP-glucuronosyltransferases a. [Link]

-

PubMed. A broad-spectrum substrate for the human UDP-glucuronosyltransferases and its use for investigating glucuronidation inhibitors. [Link]

-

PubMed Central (PMC). Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury. [Link]

-

PubMed. Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. [Link]

-

ResearchGate. Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. [Link]

-

Charles River Laboratories. New Assays to Assess Drug-Drug Interactions. [Link]

-

PubMed. Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. [Link]

-

National Institutes of Health (NIH). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. [Link]

-

PubMed. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro. [Link]

-

PubMed. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. [Link]

-

PubMed. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. [Link]

-

PubMed. Clinical Implications of 2-hydroxydesipramine Plasma Concentrations. [Link]

-

eGrove - University of Mississippi. LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. [Link]

-

ResearchGate. Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. [Link]

-

PubMed. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. [Link]

-

PubMed Central (PMC). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. [Link]

-

PubMed Central (PMC). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. [Link]

-

Creative Bioarray. CYP and UGT Reaction Phenotyping Assay. [Link]

-

PubMed. Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. [Link]

-

ResearchGate. UGT reaction phenotyping using HLMs, HIMs, and a panel of 13 Human UGTs. [Link]

-

International Society for the Study of Xenobiotics (ISSX). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]

-

Journal of Pharmaceutical Sciences. Determination of 2-hydroxydesipramine by high-performance liquid chromatography. [Link]

-

PubMed. Identification of human UGT isoforms responsible for glucuronidation of efavirenz and its three hydroxy metabolites. [Link]

-

Nature. Association between plasma glucuronic acid levels and clinical features in schizophrenia. [Link]

-

PharmGKB. Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification [pubmed.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

- 11. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Initial Isolation of 2-Hydroxydesmethylimipramine Glucuronide

Preamble: The Metabolic Fate of a Classic Antidepressant